molecular formula C16H30N2OS B2997124 2-Cyclohexyl-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1448130-05-9

2-Cyclohexyl-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2997124
CAS No.: 1448130-05-9
M. Wt: 298.49
InChI Key: DDQYQLJJPQCUOH-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features a cyclohexyl group, a thiazepane ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an amine under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and an appropriate catalyst like aluminum chloride.

    Introduction of the Dimethylamino Group: The dimethylamino group can be added through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the thiazepane ring using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Cyclohexyl-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexyl-1-(3-aminomethyl)-1,4-thiazepan-4-yl)ethanone: Similar structure but with an amino group instead of a dimethylamino group.

    2-Cyclohexyl-1-(3-(methylamino)methyl)-1,4-thiazepan-4-yl)ethanone: Similar structure but with a methylamino group instead of a dimethylamino group.

Uniqueness

2-Cyclohexyl-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone is unique due to the presence of the dimethylamino group, which can influence its reactivity and biological activity. This structural feature may provide distinct advantages in certain applications, such as increased solubility or enhanced binding affinity to specific targets.

Properties

IUPAC Name

2-cyclohexyl-1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2OS/c1-17(2)12-15-13-20-10-6-9-18(15)16(19)11-14-7-4-3-5-8-14/h14-15H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQYQLJJPQCUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)CC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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